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Introduction

The advent of the NVIDIA H100 Tensor Core GPU marks a significant leap forward in
computational power, offering unprecedented speed and efficiency for genomic data analysis.
This document provides detailed application notes and protocols for leveraging the H100,
primarily with the NVIDIA Parabricks software suite, to accelerate critical genomics workflows.
The information presented herein is intended to enable researchers, scientists, and drug
development professionals to harness the full potential of H100 for their genomic research,
leading to faster insights and discoveries.

H100 Performance in Genomic Analysis

The NVIDIA H100 GPU, built on the Hopper architecture, introduces several key features that
deliver substantial performance gains over previous generations like the A100.[1][2][3] Notably,
the new DPX instructions accelerate dynamic programming algorithms, which are fundamental
to genomics, by up to 7 times compared to the Ampere architecture and 40 times compared to
CPU-only solutions.[4] This translates to remarkable speedups in various genomic analyses.

Key Performance Highlights:

e Whole Genome Germline Analysis: An end-to-end germline workflow on a 30x whole
genome sample can be completed in as little as 14 minutes using eight H100 GPUs with
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Parabricks.[4]

e Alignment: The BWA-MEM aligner can process a 30x whole genome in just 8 minutes on
eight H100 GPUs.[4]

o Variant Calling: The deep learning-based DeepVariant caller can analyze a 30x whole
genome in a mere 3 minutes on eight H100 GPUs.[4]

e Long-Read Sequencing Analysis: An updated Oxford Nanopore germline workflow in
Parabricks v4.2, running on eight H100 GPUs, can analyze a 55x coverage whole genome in
under an hour.[4]

o Comparison with A100: The H100 demonstrates significant performance improvements over
the A100, with benchmarks showing up to 4x faster Al training capabilities.[1]

Data Presentation: Performance Benchmarks

The following tables summarize the performance of the NVIDIA H100 GPU in various genomic
analysis workflows, comparing it with previous GPU generations and CPU-only
implementations.

Table 1: Germline Workflow Performance (30x HG002 Whole Genome)

DeepVariant
Hardware BWA-MEM . . End-to-End
. . . . Variant Calling .
Configuration Alignment Time Ti Workflow Time
ime

8 x NVIDIA H100

8 minutes[4] 3 minutes[4] 14 minutes[4]
GPUs

CPU-only (96 vCPU

cores)

>24 hours >6 hours >30 hours

Table 2: Oxford Nanopore Germline Workflow (55x Whole Genome)

Hardware Configuration End-to-End Runtime

8 x NVIDIA H100 GPUs Under 1 hour[4]
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Table 3: H100 vs. V100 Performance Improvement (Parabricks)

Performance Improvement (H100 vs.
V100)

Metric

Computational Speed > 2.3 times faster[5]

Experimental Protocols

This section provides detailed methodologies for executing a standard germline analysis
workflow using NVIDIA Parabricks on a system equipped with H100 GPUs.

Protocol 1: Whole Genome Germline Variant Calling

This protocol outlines the steps for performing alignment, sorting, duplicate marking, and
variant calling on a whole genome sequencing sample.

1. System Requirements:

e GPU: 1 or more NVIDIA H100 GPUs. Parabricks supports a range of NVIDIA GPUs, but
H100 is recommended for optimal performance.[4][5][6][7]

e CPU: A multi-core processor is required. For an 8-GPU system, at least 48 CPU threads and
392GB of CPU RAM are recommended.[5][6]

o Storage: A fast SSD is crucial for optimal performance to handle large input/output files and
temporary data.

e Software:

NVIDIA Driver: Version 525 or later.

[¢]

[¢]

Docker: Version 19.03 or later.

NVIDIA Container Toolkit.

o

o

NVIDIA Parabricks Docker Image.
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2. Data Preparation:

Reference Genome: A BWA-indexed reference genome (FASTA format).

Input Reads: Paired-end FASTQ files for the sample.

Known Sites: A VCF file of known variant sites for Base Quality Score Recalibration (BQSR).

3. Experimental Workflow:

The following diagram illustrates the key stages of the germline variant calling workflow.

Input Data

Reference Genome

NVIDIA Parabricks on H100 v Output

. > fg2bam .| DeepVariant L | .
FASTQ Files >| (Alignment, Sorting, Marking Duplicates) i (Variant Calling) 2| VCF File
>| BAM File

Click to download full resolution via product page
Caption: Germline variant calling workflow using NVIDIA Parabricks.
4. Execution Commands:

The following commands are executed within a terminal that has access to Docker and the
NVIDIA Container Toolkit.

o Step 1: Pull the Parabricks Docker Image
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e Step 2: Run the fg2bam tool for alignment and pre-processing This command aligns the
FASTQ files to the reference genome, sorts the resulting BAM file, and marks duplicate
reads.

e Step 3: Run deepvariant for variant calling This command uses the aligned BAM file to call
variants using the DeepVariant tool.

o Step 4 (Optional): Run the full germline pipeline Parabricks also provides a convenient
wrapper to run the entire germline workflow with a single command.

Logical Relationships in Accelerated Genomics

The performance gains achieved with the H100 are a result of a synergistic relationship
between hardware and software. The following diagram illustrates this relationship.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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